molecular formula C9H9ClN2S B8383929 2-Chloro-6-ethylaminobenzothiazole

2-Chloro-6-ethylaminobenzothiazole

Cat. No. B8383929
M. Wt: 212.70 g/mol
InChI Key: MZQFEWXGQSITKS-UHFFFAOYSA-N
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Patent
US07910087B2

Procedure details

To a solution of (29) (0.2 mmol, 36.8 mg) in 2 ml dichloroethane was added 0.2 mmol acetaldehyde, followed by 63.6 mg sodium triacetoxyborohydride, and 12 μl acetic acid. After 2 h, the solution was poured into water and extracted with ethyl acetate. The combined extracts were washed with water, dried over sodium sulfate, and the solvent removed by rotary evaporation.
Quantity
36.8 mg
Type
reactant
Reaction Step One
Quantity
0.2 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
63.6 mg
Type
reactant
Reaction Step Two
Quantity
12 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7]([Cl:9])[S:8][C:4]=2[CH:3]=1.[CH:12](=O)[CH3:13].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(O)(=O)C>ClC(Cl)C.O>[Cl:9][C:7]1[S:8][C:4]2[CH:3]=[C:2]([NH:1][CH2:12][CH3:13])[CH:11]=[CH:10][C:5]=2[N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
36.8 mg
Type
reactant
Smiles
NC1=CC2=C(N=C(S2)Cl)C=C1
Name
Quantity
0.2 mmol
Type
reactant
Smiles
C(C)=O
Name
Quantity
2 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
63.6 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
12 μL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC=1SC2=C(N1)C=CC(=C2)NCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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